molecular formula C25H29NO4 B11311127 N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11311127
M. Wt: 407.5 g/mol
InChI Key: GFNRMVQIJROLIO-UHFFFAOYSA-N
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Description

N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex amide derivative featuring a fused furochromen core and a cyclohexenylethyl substituent. The furo[3,2-g]chromen system is a bicyclic structure combining furan and chromen (coumarin-like) moieties, with methyl and oxo substituents influencing its electronic properties.

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H29NO4/c1-15-17(3)29-22-14-23-21(13-20(15)22)16(2)19(25(28)30-23)9-10-24(27)26-12-11-18-7-5-4-6-8-18/h7,13-14H,4-6,8-12H2,1-3H3,(H,26,27)

InChI Key

GFNRMVQIJROLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CCCCC4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting with the preparation of the cyclohexene and furochromene intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to monitor and adjust reaction parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of certain enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Amide Linkages

The target compound shares critical features with amide derivatives synthesized via click chemistry () and multi-component reactions (). Key comparisons include:

Key Findings:
  • Amide Linkage : All compounds feature an amide bond, but substituents vary significantly. The target’s cyclohexenylethyl group contrasts with aromatic (e.g., phenyl, nitrophenyl) or heterocyclic (e.g., dibenzoazepin) substituents in analogues, altering steric and electronic profiles .
  • Aromatic Systems : The furochromen core in the target is distinct from naphthalene () or coumarin () systems. The fused furan-chromen system may enhance π-conjugation compared to simpler coumarins .
  • Synthesis Methods : Click chemistry () offers modularity for triazole-amide hybrids, while ultrasound-assisted synthesis () improves efficiency for coumarin-thiosemicarbazides. The target’s synthesis route remains undefined but could leverage similar strategies.

Furochromen/Coumarin Derivatives

The furochromen moiety in the target is structurally related to coumarin derivatives (), which are known for photophysical and bioactive properties:

Table 2: Chromen-Based Compound Comparison
Feature Target Compound Coumarin-Thiosemicarbazide ()
Core Structure Furo[3,2-g]chromen 6-Methyl-2-oxo-2H-chromen-3-yl
Substituents 2,3,5-Trimethyl, 7-oxo Thiosemicarbazide, methyl
Functional Groups Oxo, methyl, amide C=O, C=N, NH2, NH
Synthesis Not specified Ultrasound irradiation, 72% yield
Spectral Data N/A ¹H NMR: δ 7.92 (coumarin-H4)
Key Findings:
  • Electronic Effects : The target’s methyl and oxo groups may stabilize the furochromen system via electron-donating and withdrawing effects, respectively, similar to coumarin derivatives .
  • Bioactivity Potential: Coumarin-thiosemicarbazides () exhibit antimicrobial activity; the target’s furochromen core with lipophilic substituents may enhance membrane permeability for therapeutic applications.

Physicochemical and Spectroscopic Insights

  • IR Spectroscopy : Amide C=O stretches in analogues (1671–1682 cm⁻¹ in , cm⁻¹ in ) suggest similar conjugation in the target. The cyclohexenyl group may introduce C–H stretches near 3000 cm⁻¹, akin to aliphatic regions in .
  • NMR : Aromatic protons in the target’s furochromen system would likely resonate at δ 6.5–8.5 ppm, comparable to coumarin derivatives (δ 7.30–7.53 ppm in ) .
  • Lipophilicity : The cyclohexenylethyl group in the target may increase logP values relative to phenyl or nitro-substituted amides (), influencing pharmacokinetics.

Biological Activity

N-(2-cyclohex-1-en-1-ylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with significant potential in various biological applications. Its unique structure combines a cyclohexene moiety and a furochromenyl group, which is known for its diverse biological activities.

  • Molecular Formula : C23H31NO4
  • Molecular Weight : Approximately 407.5 g/mol

This compound's structural characteristics suggest potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit anti-inflammatory and antioxidant properties. The furochromenyl moiety is particularly noted for these effects in other related compounds, suggesting that this compound could share similar mechanisms of action.

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
  • Antioxidant Activity : It could scavenge free radicals and reduce oxidative stress within cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine release
AntioxidantFree radical scavenging
CytotoxicityPotential anti-cancer propertiesFurther studies needed

Case Studies and Experimental Data

Research has begun to explore the pharmacological profiles of this compound:

  • In Vitro Studies : Initial assays have demonstrated that the compound can reduce the viability of certain cancer cell lines, indicating potential cytotoxic effects.
  • Animal Models : Ongoing studies aim to evaluate the anti-inflammatory effects in vivo, assessing changes in biomarkers associated with inflammation.

Synthesis and Interaction Studies

The synthesis of this compound can be approached through various organic transformations. Understanding its interactions with biological targets is crucial for elucidating its therapeutic potential. Proposed methods include:

  • Binding Studies : Investigating how the compound interacts with specific receptors or enzymes.
  • Metabolic Pathway Analysis : Assessing how the compound is metabolized within biological systems.

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